molecular formula C12H22O11 B1659851 Polydextrose CAS No. 68424-04-4

Polydextrose

Katalognummer B1659851
CAS-Nummer: 68424-04-4
Molekulargewicht: 342.30
InChI-Schlüssel: DLRVVLDZNNYCBX-KNHCDGMMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Polydextrose is a synthetic polymer of glucose. It is classified as soluble fiber by the US FDA and Health Canada . It is frequently used to increase the dietary fiber content of food, replace sugar, and reduce calories and fat content . It is a multi-purpose food ingredient synthesized from dextrose (glucose), plus about 10 percent sorbitol and 1 percent citric acid .


Synthesis Analysis

Polydextrose is produced from the naturally occurring components: glucose, sorbitol, and citric acid . The Maillard reaction products (MRPs) produced by polydextrose and α-lactalbumin were incubated at 60 °C and 79% relative humidity for up to 72 h to prepare MRPs .


Molecular Structure Analysis

Polydextrose is a randomly linked glucose oligomer containing small amounts of sorbitol and citric acid . It has an average degree of polymerization (DP) of 12 and an average molecular weight of 2000 .


Chemical Reactions Analysis

The Maillard reaction is the condensation reaction that occurs between carbonyl and amino groups . The characteristics and the functions of Maillard reaction products (MRPs) produced by polydextrose (PD) were valued . The condensation reaction of polydextrose is a reversible reaction that can be carried out at high temperatures and small residence times, with high yield and selectivity in micro-channel reactors .


Physical And Chemical Properties Analysis

Polydextrose has a higher water solubility than most carbohydrates and polyols, allowing the preparation of 80% w/w solutions at 20°C . Polydextrose is soluble in ethanol and only partially soluble in glycerin and propylene glycol .

Wissenschaftliche Forschungsanwendungen

Dietary Fiber Substitute

Polydextrose (PDX) is a non-digestible oligosaccharide used widely across most sectors of the food industry . It is a randomly linked glucose oligomer containing small amounts of sorbitol and citric acid . The random bonds in PDX prevent mammalian digestive enzymes from readily hydrolyzing the molecule, and it has a reported energy value of 1 kcal/g . These properties have led to the acceptance in many countries that PDX provides similar physiological effects as other dietary fibers .

Prebiotic Potential

PDX has shown prebiotic potential . Dietary intervention with prebiotics has been shown to selectively stimulate the growth and/or activity of one or a limited number of intestinal bacteria associated with several physiological benefits on health .

Food Industry Applications

PDX is widely used in applications such as baked goods, ice cream, beverages, confectionery, chocolate, yogurt, and salad dressings, among many others . There is no maximum established limit for PDX. Good manufacturing practices (GMP) limit the quantity to the amount necessary to accomplish the intended purpose in the food .

Bone Health

After 60 days, animals who had received PDX supplementation showed apparent absorption of calcium (calculated on the basis of food intake and fecal excretion) that was significantly higher (16%) when compared to the control group, along with increased bone mineral density in the femur (7%), tibia (9%), and spine (7%) .

Cardiovascular Health

Rats in the PDX group showed decreased serum triglycerides as compared to a guar gum control in the high-fat diet, increased levels of serum HDL cholesterol both in the moderate fat and high fat diet .

Gut Health

Many functional food ingredients improve intestinal barrier function through their colonic fermentation products short chain fatty acids (SCFAs) . Effects of individual SCFAs have been well studied, but the effects of SCFA mixtures–colonic fermentation products have been rarely investigated . Therefore, this study used an EnteroMix semi-continuous model to simulate the colonic fermentation of three widely used food ingredients, polydextrose, lactitol and xylitol in vitro, and investigated the effects of their fermentation products on impaired colonic epithelial barrier function through a mucus-secreting human HT29-MTX-E12 cell model . Fermentation of polydextrose and lactitol produced mainly acetate, while fermentation of xylitol produced mainly butyrate and resulted in a much higher butyrate proportion . All fermentation products significantly improved intestinal barrier repairing as measured by increased transepithelial electrical resistance and decreased paracellular permeability . Among these, xylitol fermentation products exhibited better repairing effects than that of polydextrose and lactitol . Correlation analysis showed that the repairing effects were attribute to butyrate but not acetate or propionate, implying that in the fermentation products butyrate may play a major role in improving intestinal barrier function . Our results suggest that functional food ingredients that mainly produce butyrate during fermentation may be of more value for improving gut health related to chronic diseases .

Wirkmechanismus

Target of Action

Polydextrose (PDX) is a non-digestible oligosaccharide that is used widely across most sectors of the food industry . The primary targets of PDX are the mammalian digestive enzymes and the gut microbiota . The random bonds in PDX prevent mammalian digestive enzymes from readily hydrolyzing the molecule .

Mode of Action

PDX is a randomly linked glucose oligomer containing small amounts of sorbitol and citric acid . The random bonds in PDX prevent mammalian digestive enzymes from readily hydrolyzing the molecule . This property has led to the acceptance in many countries that PDX provides similar physiological effects as other dietary fibers and has shown prebiotic potential .

Biochemical Pathways

The biochemical pathways affected by PDX are primarily related to the digestion and absorption of nutrients. This fermentation process can lead to changes in the composition and/or activity of the gut microbiota, which can have several physiological benefits on health .

Pharmacokinetics

The pharmacokinetics of PDX are characterized by its non-digestibility. This results in a reported energy value of 1 kcal/g .

Result of Action

The molecular and cellular effects of PDX’s action are primarily related to its impact on the gut microbiota and nutrient absorption. This can result in several physiological benefits on health, including improved bowel function, modulation of immune function, and improved postprandial serum glucose and lipid responses .

Action Environment

The action of PDX can be influenced by various environmental factors. For example, the composition of the diet can impact the fermentation of PDX and its subsequent effects on the gut microbiota . Additionally, individual variations in the gut microbiota can influence the efficacy of PDX as a prebiotic

Zukünftige Richtungen

The global polydextrose market size reached US$ 287.6 Million in 2022. Looking forward, the publisher expects the market to reach US$ 394.9 Million by 2028, exhibiting a CAGR of 5.43% during 2022-2028 . The growth can be attributed to the polydextrose sweetener product’s bland taste which is generally odorless, and thus, has remarkable versatility . This has led to a rise in demand for the product’s application in numerous end-use industries such as food and beverage .

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-6-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-KNHCDGMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71306906

CAS RN

68424-04-4
Record name Polydextrose
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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